An In-depth Technical Guide on N,N-Dimethyl-9H-fluoren-9-amine (CAS 53156-46-0): Assessment of Available Data
An In-depth Technical Guide on N,N-Dimethyl-9H-fluoren-9-amine (CAS 53156-46-0): Assessment of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the pursuit of scientific advancement, the precise identification and characterization of chemical compounds are paramount. This guide was commissioned to provide an in-depth technical overview of N,N-Dimethyl-9H-fluoren-9-amine, specified by the Chemical Abstracts Service (CAS) number 53156-46-0. However, a comprehensive search of publicly available scientific literature, chemical databases, and supplier inventories has revealed a critical finding: there is currently no available technical data—including physical properties, chemical reactivity, synthesis protocols, or safety information—for this specific compound.
This document will, therefore, address this data gap, clarify the distinct nature of the requested molecule in contrast to its structurally related and more thoroughly documented analogs, and provide a technical overview of these related compounds to serve as a contextual reference.
The Specified Compound: N,N-Dimethyl-9H-fluoren-9-amine (CAS 53156-46-0)
The structure of N,N-Dimethyl-9H-fluoren-9-amine, as defined by its IUPAC name and CAS number, features a fluorene backbone with a dimethylamino group (-N(CH3)2) attached to the carbon at the 9-position. This position is unique as it forms the bridge between the two phenyl rings.
Despite extensive searches, no experimental or computed data for this specific molecule has been found. This suggests that the compound is either not yet synthesized, not characterized in published literature, or is an exceptionally rare chemical intermediate not available commercially. PubChem entries exist for halogenated analogs such as 2,7-dichloro-N,N-dimethyl-9H-fluoren-9-amine and 2,7-dibromo-N,N-dimethyl-9H-fluoren-9-amine, indicating the structural possibility of such compounds, but these entries themselves lack detailed property data.[1][2]
Distinguishing from Common Fluorene Amines: A Note on Isomerism and Substitution
The lack of data for the target compound necessitates a clear distinction from other fluorene amines for which information is readily available. Confusion between these compounds can lead to significant errors in experimental design and interpretation. The key differentiators are the position of the amine group (regioisomerism) and the degree of substitution on the nitrogen atom.
Technical Profile of 9H-Fluoren-9-amine (CAS 525-03-1)
This compound is the primary amine analog of the requested molecule. It features an unsubstituted amino group (-NH2) at the 9-position. Unlike its tertiary amine counterpart, this primary amine has active hydrogens, making its reactivity profile significantly different (e.g., ability to form imines, amides, and undergo N-alkylation).
3.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N | [3] |
| Molecular Weight | 181.23 g/mol | [3] |
| Melting Point | 64 °C | [4] |
| Boiling Point | 331.1 ± 31.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
3.2. Synthesis Protocol: Reductive Amination of Fluoren-9-one
A common route to primary amines is the reduction of an oxime or direct reductive amination of a ketone. The synthesis of 9H-Fluoren-9-amine can be achieved from its precursor, Fluoren-9-one (CAS 486-25-9).
Protocol: Reduction of Fluorenone Oxime [5]
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Oxime Formation: Fluoren-9-one is first reacted with hydroxylamine hydrochloride to form fluorenone oxime.
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Reduction: To a stirred solution of fluorenone oxime (40 g) in acetic acid (267 ml) and water (13 ml), add zinc dust (70 g) in small portions at a rate sufficient to maintain gentle reflux.
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Reflux: After the addition is complete, heat the mixture to reflux for an additional hour.
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Work-up: Add 400 ml of water and filter the mixture. Extract the residue with hot 5% acetic acid (200 ml).
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Precipitation: Cool the filtrate, mix with an equal volume of concentrated hydrochloric acid, and keep at 0 °C for 12 hours to precipitate the amine hydrochloride salt.
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Isolation: Filter the hydrochloride salt and treat with an excess of ammonium hydroxide solution to liberate the free base.
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Purification: Recrystallize the free base from petroleum ether to yield pure 9-aminofluorene.
Technical Profile of 9,9-Dimethyl-9H-fluoren-2-amine (CAS 108714-73-4)
This isomer is structurally distinct from the requested compound. The two methyl groups are located at the 9-position carbon, which sterically shields it and prevents oxidation. The primary amine group is at the 2-position on one of the aromatic rings. This structure makes the compound a valuable building block in materials science, particularly for organic electronics.
4.1. Applications in Research and Development
The 9,9-dimethylfluorene core provides thermal stability and solubility, while the amine at the 2-position serves as an effective electron-donating group or a site for further functionalization.
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Organic Electronics: It is used as a key intermediate in the synthesis of organic semiconductors and optoelectronic materials.[6] Its rigid, planar structure enhances charge transport properties.
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Nonlinear Optics: Derivatives of 9,9-Dimethyl-9H-fluoren-2-amine have been synthesized and studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and telecommunications.[7][8]
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OLEDs and OPVs: The fluorene scaffold is central to materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
4.2. Safety and Handling
Safety data for this specific isomer indicates potential hazards that necessitate careful handling in a laboratory setting.
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Hazard Statements: Causes skin irritation and serious eye irritation.[9] May cause respiratory irritation.
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Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Wear protective gloves, clothing, eye, and face protection.[9]
-
Use only in a well-ventilated area or outdoors.[9]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
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Conclusion and Future Outlook
While a detailed guide for N,N-Dimethyl-9H-fluoren-9-amine (CAS 53156-46-0) cannot be provided due to a lack of available data, this assessment serves to prevent erroneous data attribution from related but structurally different compounds. The provided technical details on 9H-Fluoren-9-amine and 9,9-Dimethyl-9H-fluoren-2-amine offer a validated point of reference for researchers working with fluorene-based amines.
The absence of information on the target compound may itself represent a research opportunity. Its synthesis and characterization would fill a gap in the chemical literature, and its properties as a sterically hindered tertiary amine on the fluorene bridge could be of interest for applications in catalysis, materials science, or as a non-coordinating base. It is recommended that any future work on this compound be published to enrich the collective knowledge base of the scientific community.
References
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PubChem. 2,7-dichloro-N,N-dimethyl-9H-fluoren-9-amine. National Center for Biotechnology Information.
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ChemicalBook. 9H-FLUOREN-9-AMINE synthesis.
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PubChem. 2,7-dibromo-N,N-dimethyl-9H-fluoren-9-amine. National Center for Biotechnology Information.
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Chemsrc. 9H-Fluoren-9-amine | CAS#:525-03-1.
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Shivani, Mishra, A., Kaur, P., & Singh, K. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega.
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MySkinRecipes. 9, 9-Dimethyl-9H-fluoren-3-amine.
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Fisher Scientific. Safety Data Sheet: 2-Amino-9,9-dimethylfluorene.
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ACS Omega. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”.
-
PrepChem.com. Preparation of 9-aminofluorene.
Sources
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- 2. 2,7-dibromo-N,N-dimethyl-9H-fluoren-9-amine | C15H13Br2N | CID 418428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. 9H-Fluoren-9-amine | CAS#:525-03-1 | Chemsrc [chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. 9, 9-Dimethyl-9H-fluoren-3-amine [myskinrecipes.com]
- 7. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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